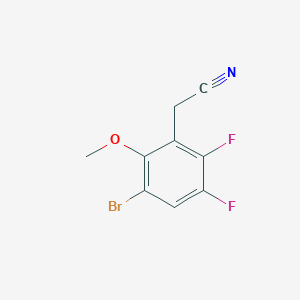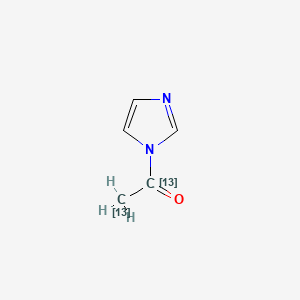
1-Acetylimidazole-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetylimidazole-13C2 is a stable isotope-labeled compound with the molecular formula C3^13C2H6N2O and a molecular weight of 112.1 g/mol . This compound is a derivative of imidazole, where the acetyl group is attached to the nitrogen atom of the imidazole ring. The stable isotope labeling with carbon-13 makes it particularly useful in various scientific research applications, including tracer studies and metabolic research.
Preparation Methods
1-Acetylimidazole-13C2 can be synthesized through several synthetic routes. One common method involves the acetylation of imidazole using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product can be purified through recrystallization or chromatography.
For industrial production, the process may involve the use of more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of stable isotope-labeled precursors is essential to incorporate the carbon-13 isotopes into the final product .
Chemical Reactions Analysis
1-Acetylimidazole-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it back to imidazole or other reduced forms.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetylimidazole-13C2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetylimidazole-13C2 involves its role as an acetylating agent. It transfers the acetyl group to nucleophilic sites on target molecules, such as amino acids in proteins or hydroxyl groups in polysaccharides . This acetylation process can alter the function and activity of the target molecules, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
1-Acetylimidazole-13C2 can be compared with other acetylimidazole derivatives, such as:
N-Acetylimidazole: Similar in structure but without the carbon-13 labeling, making it less useful for tracer studies.
1-Acetyl-3-alkylimidazolium iodides: These compounds have additional alkyl groups, which can alter their reactivity and solubility.
The uniqueness of this compound lies in its stable isotope labeling, which provides distinct advantages in research applications requiring precise tracking and quantification of metabolic pathways.
Properties
Molecular Formula |
C5H6N2O |
|---|---|
Molecular Weight |
112.10 g/mol |
IUPAC Name |
1-imidazol-1-yl(1,2-13C2)ethanone |
InChI |
InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3/i1+1,5+1 |
InChI Key |
VIHYIVKEECZGOU-AEGZSVGQSA-N |
Isomeric SMILES |
[13CH3][13C](=O)N1C=CN=C1 |
Canonical SMILES |
CC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


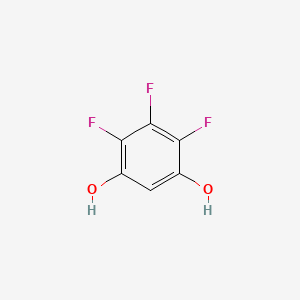
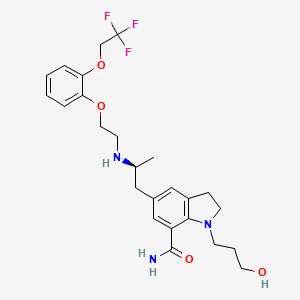
![5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429807.png)
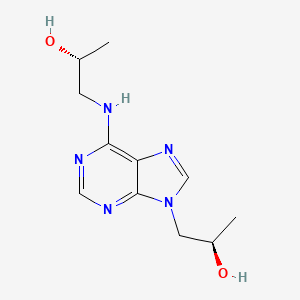
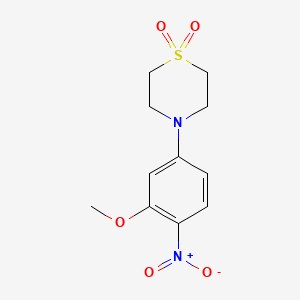

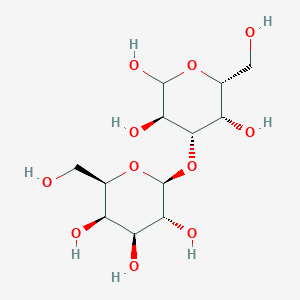

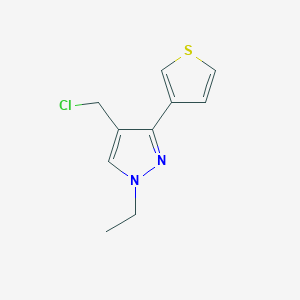

![1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate](/img/structure/B13429859.png)
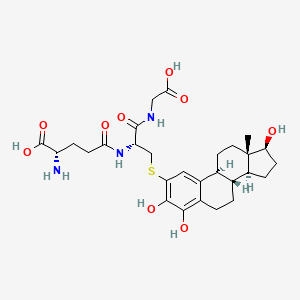
![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
